molecular formula C14H11N3O2S B2535591 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline CAS No. 923567-45-7

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline

Cat. No.: B2535591
CAS No.: 923567-45-7
M. Wt: 285.32
InChI Key: GXKNZHZHTWQZRM-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a synthetic 2-oxoindoline derivative characterized by a methyl group at the indoline nitrogen (position 1) and a thiophene-2-carboxylhydrazide moiety at position 3. This structural configuration confers unique physicochemical and biological properties, positioning it within a broader class of 2-oxoindoline derivatives investigated for neuropsychotropic, anticancer, and pesticidal activities.

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)iminothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHJQSOVXVIONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126126
Record name 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328585-96-2
Record name 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline typically involves the reaction of thiophene-2-carbonyl chloride with hydrazide in the presence of a base such as sodium hydroxide. The reaction is carried out in a two-phase system consisting of dichloromethane and water at low temperatures (0°C) followed by stirring at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated thiophene derivatives.

Scientific Research Applications

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Neurotropic Activity

  • CNS Modulation: Compounds 1-F and K (2-oxoindoline-3-glyoxylic acid derivatives) demonstrated significant suppression of exploratory behavior in rats, reducing grooming, bolus counts, and central movements in open-field tests. These effects suggest anxiolytic or sedative properties .
  • Emotionality Reduction : Both 1-F/K and the target compound’s structural analogs reduced fecal bolus counts, a marker of stress response, indicating shared neurotropic mechanisms .

Anticancer Activity

  • VEGFR-2 Inhibition : Compound 12a , a thiazolidine-2,4-dione hybrid, exhibited potent antiproliferative activity against colorectal (Caco-2) and hepatic (HepG-2) cancer lines. The thiophene-carboxylhydrazide group in the target compound may similarly target kinase domains, though direct evidence is lacking .
  • Structural Hybridization : Unlike 12a , the target compound lacks the thiazolidine-dione moiety, which is critical for VEGFR-2 binding in hybrid derivatives .

Pesticidal and Enzymatic Activity

  • Fungicidal Action : 1,3,4-Oxadiazole thioethers (5a, 5e, 5g ) showed >50% inhibition against plant pathogens via succinate dehydrogenase (SDH) binding. The target compound’s hydrazide group may mimic the carbonyl interactions observed in SDH inhibitors like penthiopyrad .
  • Synthesis Pathways: The target compound’s hydrazide group is synthesized via hydrazine-carbothioamide reactions, akin to methods for 4a,b (N-diethylaminomethyl derivatives) .

Critical Analysis of Substituent Effects

  • Methyl vs.
  • Thiophene vs. Halogen Substitutions : The 5-iodo and 5-chloro analogs () exhibit higher molecular weights and halogen-mediated polar interactions, which may improve target binding but increase toxicity risks .
  • Hydrazide vs. Thioether Linkers : The thiophene-carboxylhydrazide group offers hydrogen-bonding capacity distinct from the thioether linkers in 5a–g , suggesting divergent biological targets .

Biological Activity

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2SC_{13}H_{12}N_{4}O_{2}S. Its structure features a 2-oxoindoline core, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research has indicated that derivatives of 2-oxoindoline exhibit significant anticancer activity. The compound's ability to induce apoptosis in cancer cells has been documented. In particular, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast)15.5Apoptosis induction via caspase activation
Study BHCT116 (Colon)12.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Pathogen Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The hydrazide moiety may interact with key enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, contributing to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of activated caspases, suggesting a clear apoptotic pathway activation.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited bactericidal activity at MIC values comparable to standard antibiotics. Time-kill assays demonstrated rapid bactericidal effects within hours of exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.